molecular formula C19H18FNO4S B2649117 S-(4-fluoro-2-methylphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido CAS No. 2097860-01-8

S-(4-fluoro-2-methylphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido

Cat. No. B2649117
CAS RN: 2097860-01-8
M. Wt: 375.41
InChI Key: LYDUAHLUZUECFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(4-fluoro-2-methylphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido is a useful research compound. Its molecular formula is C19H18FNO4S and its molecular weight is 375.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

One significant application of sulfonated poly(arylene ether sulfone)s, which may incorporate similar structural motifs to the compound , is in the development of proton exchange membranes (PEMs) for fuel cell applications. These materials are crucial for the efficient operation of fuel cells, offering high proton conductivity and thermal stability. For instance, comb-shaped sulfonated polymers with two or four sulfonic acid groups have demonstrated high proton conductivity, making them excellent candidates for PEMs in fuel cells (Kim, Robertson, & Guiver, 2008). Similarly, sulfonated block copolymers containing fluorenyl groups have shown promising proton conductivity and mechanical properties for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).

Photophysical Properties for Optical Applications

The effect of substituents on the photophysical properties of certain sulfonamide derivatives has been studied, indicating the potential of these compounds in optical applications. For example, sulfonamide derivatives with various aryl substitutions exhibited fluorescence properties in the blue-green region, suggesting their use in spectroscopic characterization and optical materials (Bozkurt, Gul, Yıldıztekin, & Bakkal, 2016).

Antiproliferative Agents in Cancer Research

Synthetic efforts have been made to create derivatives of sulfonamide compounds with potential antiproliferative activity against various cancer cell lines. This research avenue explores the therapeutic applications of these compounds in oncology, with some derivatives showing promising in vitro antiproliferative activity (Pawar, Pansare, & Shinde, 2018).

Corrosion Inhibition for Material Protection

Sulfonamide derivatives have also been investigated for their corrosion inhibition properties, offering protective films at steel/sulfuric acid interfaces. This application is crucial for extending the lifespan of metal components in aggressive environments (Tantawy, Soliman, & Abd El‐Lateef, 2021).

Polymer Electrolyte Membranes in Fuel Cells

Research into sulfonated poly(arylene ether sulfone)s with flexible acid side chains for fuel cell applications has revealed materials that combine high proton conductivities with low water uptake and methanol permeabilities. These characteristics are desirable for proton exchange membranes in fuel cells, highlighting the potential of sulfonamide derivatives in renewable energy technologies (Wang, Shin, Lee, Kang, Lee, & Guiver, 2012).

properties

IUPAC Name

4-fluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4S/c1-13-11-16(20)8-9-19(13)26(23,24)21-12-17(22)14-4-6-15(7-5-14)18-3-2-10-25-18/h2-11,17,21-22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDUAHLUZUECFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.